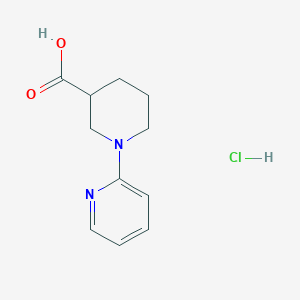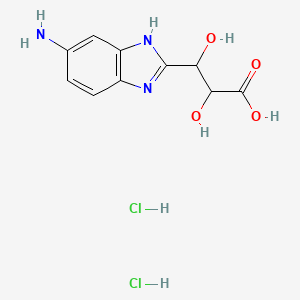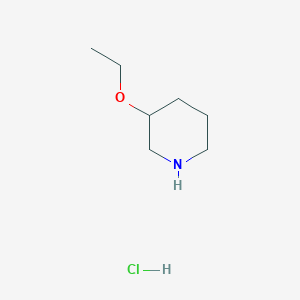
1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14N2O2 . It is a powder in physical form .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is 1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .Physical And Chemical Properties Analysis
The molecular weight of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is 242.7 . It is a powder in physical form and should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Chemokine Receptor Antagonism
This compound has been investigated for its potential as a chemokine receptor antagonist . Chemokine receptors are critical in the immune response, and antagonists can be used to treat a variety of inflammatory and autoimmune diseases .
Drug Discovery
In drug discovery, the piperidine ring present in this compound serves as a versatile scaffold. It is often used in the design of new molecules with potential therapeutic effects, such as inverse agonists for nuclear hormone receptors involved in autoimmune diseases .
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure and biological activity. This is crucial for designing more potent and selective drug candidates .
Cytotoxicity Profiling
Researchers utilize this compound to study cytotoxic effects on various cell lines. Modifications to the piperidine nucleus can significantly impact the cytotoxicity, which is vital for cancer research .
Orientations Futures
While specific future directions for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride are not mentioned in the search results, it’s worth noting that piperidones and their derivatives are of significant interest in the field of drug discovery due to their unique biochemical properties and varied biological applications .
Propriétés
IUPAC Name |
1-pyridin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRPDQARJILJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)


![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)
![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)
![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)
